molecular formula C21H17ClN4O4S B11144887 (2E)-2-[(4-chlorophenyl)sulfonyl]-3-[2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile

(2E)-2-[(4-chlorophenyl)sulfonyl]-3-[2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile

Cat. No.: B11144887
M. Wt: 456.9 g/mol
InChI Key: QKSUYALLEVTMQH-GHRIWEEISA-N
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Description

(2E)-2-(4-CHLOROBENZENESULFONYL)-3-[2-(MORPHOLIN-4-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE is a complex organic compound characterized by its unique structure, which includes a chlorobenzenesulfonyl group, a morpholinyl group, and a pyrido[1,2-a]pyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(4-CHLOROBENZENESULFONYL)-3-[2-(MORPHOLIN-4-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE typically involves multi-step organic reactionsThe final step involves the formation of the prop-2-enenitrile moiety under specific reaction conditions, such as controlled temperature and pH .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and waste, making it more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(4-CHLOROBENZENESULFONYL)-3-[2-(MORPHOLIN-4-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (2E)-2-(4-CHLOROBENZENESULFONYL)-3-[2-(MORPHOLIN-4-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways involved vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonyl-containing pyrido[1,2-a]pyrimidines and morpholinyl derivatives. Examples include:

Uniqueness

The uniqueness of (2E)-2-(4-CHLOROBENZENESULFONYL)-3-[2-(MORPHOLIN-4-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H17ClN4O4S

Molecular Weight

456.9 g/mol

IUPAC Name

(E)-2-(4-chlorophenyl)sulfonyl-3-(2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-3-yl)prop-2-enenitrile

InChI

InChI=1S/C21H17ClN4O4S/c22-15-4-6-16(7-5-15)31(28,29)17(14-23)13-18-20(25-9-11-30-12-10-25)24-19-3-1-2-8-26(19)21(18)27/h1-8,13H,9-12H2/b17-13+

InChI Key

QKSUYALLEVTMQH-GHRIWEEISA-N

Isomeric SMILES

C1COCCN1C2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/S(=O)(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1COCCN1C2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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